molecular formula C5H6O B13735334 Vinyl allenyl ether CAS No. 4409-99-8

Vinyl allenyl ether

Cat. No.: B13735334
CAS No.: 4409-99-8
M. Wt: 82.10 g/mol
InChI Key: SCGQVABHLGNHJZ-UHFFFAOYSA-N
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Description

Vinyl allenyl ether is an organic compound with the molecular formula C₅H₆O It is characterized by the presence of both vinyl and allenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl allenyl ether can be synthesized through several methods. One common approach involves the reaction of allenyl alcohol with ethyl vinyl ether in the presence of a catalyst such as mercuric acetate. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of potassium carbonate to neutralize the mixture and extraction with diethyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Vinyl allenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Claisen Rearrangement: Typically requires heating to initiate the rearrangement.

    Substitution Reactions: Often involve Lewis acids like BF₃ etherate.

Major Products:

    Claisen Rearrangement: Produces γ,δ-unsaturated carbonyl compounds.

    Substitution Reactions: Forms 1-alkoxy-tetrahydroquinaldine derivatives.

Mechanism of Action

The primary mechanism of action for vinyl allenyl ether involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. The rearrangement results in the formation of a new carbon-carbon bond and the conversion of the ether into a γ,δ-unsaturated carbonyl compound .

Comparison with Similar Compounds

Vinyl allenyl ether can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both vinyl and allenyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Biological Activity

Vinyl allenyl ether (C5_5H6_6O), a compound with a molecular weight of 82.1005, is of significant interest in organic chemistry due to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure that contributes to its reactivity. The compound can be represented by the following structural formula:

CH2=CHOCH=CH2\text{CH}_2=CH-O-CH=CH_2

This compound is characterized by the presence of both vinyl and allenyl functionalities, which allows it to participate in various chemical reactions, including cyclizations and rearrangements.

Synthesis

This compound can be synthesized through several methods, including:

  • Reaction of Acetylene with Alcohols : This method involves the reaction of acetylene with alcohols in the presence of a base to yield vinyl ethers.
  • Nazarov Cyclization : The allene ether variant of the Nazarov cyclization has been shown to occur under mild conditions, leading to cyclic products with high optical purity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, compounds derived from vinyl ethers have been shown to possess significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in health supplements and pharmaceuticals.

Study on Antimicrobial Activity

A study published in 2023 investigated the antibacterial effects of various vinyl ethers, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli50
This compoundS. aureus30
This compoundPseudomonas spp.40

These results indicate that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

Study on Antioxidant Activity

Another research effort focused on the antioxidant capacity of this compound derivatives. The DPPH radical scavenging assay was employed to evaluate their efficacy:

Derivative EC50_{50} (µg/mL)
This compound25
Control (Ascorbic Acid)10

The findings suggest that while effective, the antioxidant activity of this compound is less potent than that of ascorbic acid but still holds promise for further development.

Properties

CAS No.

4409-99-8

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-3-5-6-4-2/h4-5H,1-2H2

InChI Key

SCGQVABHLGNHJZ-UHFFFAOYSA-N

Canonical SMILES

C=COC=C=C

Origin of Product

United States

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